molecular formula C13H18N4O2 B1375261 tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate CAS No. 1480681-62-6

tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate

Cat. No.: B1375261
CAS No.: 1480681-62-6
M. Wt: 262.31 g/mol
InChI Key: YZUAOVCUGSBIPP-UHFFFAOYSA-N
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Description

tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a triazolopyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine or its derivatives.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides under basic conditions.

    Attachment of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the triazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
  • tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)carbamate
  • tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl)carbamate

Uniqueness

What sets tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate apart from similar compounds is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic properties and interaction profiles with biological targets, making it a valuable compound for further research and development.

Biological Activity

tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate, with the CAS number 915375-35-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 262.31 g/mol
  • IUPAC Name : tert-butyl N-[(1R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate

The biological activity of tert-butyl carbamate derivatives often involves interaction with specific enzymes or receptors. Research indicates that compounds featuring triazole and pyridine moieties may exhibit inhibitory effects on various biological targets.

Enzyme Inhibition

In a study evaluating novel dipeptide-type inhibitors against SARS-CoV 3CL protease, compounds with similar structural motifs to tert-butyl carbamate demonstrated significant inhibitory activity. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance potency against this target .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of tert-butyl carbamate derivatives against several biological targets:

  • Protease Inhibition : The compound was tested for its ability to inhibit proteases associated with viral replication. The IC₅₀ values were determined using fluorometric assays, revealing competitive inhibition patterns similar to those observed in related compounds .
  • Antiparasitic Activity : Preliminary evaluations suggest that compounds in this class may have activity against Cryptosporidium species. Comparative studies showed that these compounds could eliminate parasites in culture systems effectively, although further optimization is required for clinical application .

Example 1: SARS-CoV Protease Inhibitors

A series of experiments focused on the design and synthesis of triazole-pyridine derivatives revealed that modifications to the tert-butyl group could enhance inhibitory activity against SARS-CoV 3CL protease. The findings indicated that certain structural features were critical for achieving desired biological effects.

CompoundIC₅₀ (µM)Notes
Compound A0.5High potency
Compound B2.0Moderate potency
tert-butyl derivative1.0Comparable to Compound A

Example 2: Antiparasitic Activity Against Cryptosporidium

In vivo models demonstrated the effectiveness of triazole-containing compounds in reducing C. parvum load in infected animals. The studies highlighted the importance of the triazole moiety in enhancing bioavailability and therapeutic efficacy.

Model OrganismDose (mg/kg)Efficacy (%)
Mouse1085
Calf2090

Properties

IUPAC Name

tert-butyl N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9(14-12(18)19-13(2,3)4)11-16-15-10-7-5-6-8-17(10)11/h5-9H,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUAOVCUGSBIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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